molecular formula C10H16O B3052566 Limonene oxide, trans-(-)- CAS No. 42477-94-1

Limonene oxide, trans-(-)-

Cat. No. B3052566
CAS RN: 42477-94-1
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-LPEHRKFASA-N
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Description

Limonene oxide, trans-(-)- is a valuable chiral terpene oxide building block . It is used in the synthesis of Phosphorus Incorporation (PI) reagents, as a biologically sourced component of polycarbonate polymers, and as a building block for synthetic applications requiring a reactive epoxide or alkene .


Synthesis Analysis

Limonene oxide, trans-(-)- can be synthesized using various methods. For instance, it is used in the synthesis of Phosphorus Incorporation (PI) reagents . It is also used as a biologically sourced component of polycarbonate polymers . A comprehensive review of the chemical synthesis of various limonene derivatives, including limonene oxide, trans-(-)-, has been published .


Molecular Structure Analysis

The molecular formula of Limonene oxide, trans-(-)- is C10H16O, and its molecular weight is 152.2334 . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 .


Chemical Reactions Analysis

Limonene oxide, trans-(-)- has been studied for its reactivity in various chemical reactions. For instance, it has been used as a major byproduct of the citrus industry and as a biobased thermoset precursor . It has also been used in the atmospheric oxidation mechanism of limonene ozonolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Limonene oxide, trans-(-)- include its molecular weight of 152.2334 and its molecular formula of C10H16O . It is also known to be a combustible liquid .

Scientific Research Applications

Industrial and Cleaning Applications

Trans-(-)-limonene oxide, as a derivative of d-limonene, has been investigated for its potential in industrial applications, particularly in cleaning and degreasing. A study by Karlberg, Magnusson, and Nilsson (1992) explored the sensitizing potential of d-limonene, which increases with air exposure, indicating its utility in industrial contexts where strong solvents are required (Karlberg, Magnusson, & Nilsson, 1992).

Allergenic Potential and Safety

Research has also focused on the allergenic potential of limonene oxide derivatives. For instance, hydroperoxides of d-limonene were shown to be potent contact allergens, as explored by Karlberg et al. (2004). This study is crucial for understanding the safety and health implications of limonene oxide in various applications (Karlberg, Shao, Nilsson, Gäfvert, & Nilsson, 2004).

Polymerization and Material Science

In the field of polymer science, the copolymerization of limonene oxide with carbon dioxide has been investigated, indicating its role in creating sustainable materials. Byrne et al. (2004) reported on the high selectivity and regioregularity in producing polycarbonates from this process, highlighting the application of limonene oxide in developing biodegradable plastics and environmentally friendly materials (Byrne, Allen, Lobkovsky, & Coates, 2004).

Chemical Synthesis and Biocatalysis

Trans-(-)-limonene oxide is also significant in chemical synthesis and biocatalysis. Ferrandi et al. (2015) demonstrated the use of epoxide hydrolases for the stereoselective synthesis of limonene oxide enantiomers, which is critical in producing enantiomerically pure compounds for pharmaceutical and flavor industries (Ferrandi, Marchesi, Annovazzi, Riva, Monti, & Wohlgemuth, 2015).

Eco-Friendly Production and Applications

The eco-friendly synthesis and applications of limonene oxide have been a focus of recent research. Salvi and Yadav (2020) explored chemoenzymatic epoxidation of limonene to limonene oxide using a novel, sustainable process, emphasizing the importance of environmentally responsible methods in industrial chemistry (Salvi & Yadav, 2020).

Safety And Hazards

Safety data sheets suggest that Limonene oxide, trans-(-)- is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Future Directions

Limonene oxide, trans-(-)- has been identified as a promising monomer for biobased polymers . It has been used in the development of biobased polymers through various polymerization techniques, including homopolymerization, copolymerization with carbon dioxide and anhydrides, and the copolymerization of limonene epoxide-based monomers .

properties

IUPAC Name

(1R,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-LPEHRKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2([C@H](C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195263, DTXSID101017702
Record name Limonene oxide, trans-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Limonene oxide, trans-(-)-

CAS RN

42477-94-1, 4959-35-7
Record name Limonene oxide, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042477941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limonene oxide, trans-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HCX9R999Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
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310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
terpene
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
253
Citations
H Morinaga, N Ogawa, M Sakamoto… - Journal of Polymer …, 2019 - Wiley Online Library
The thiol‐ene reaction between trans‐limonene oxide (trans‐LO) and ethane‐1,2‐dithiol in the presence of triethylborane affords a bio‐based bis‐functional epoxide (bis‐trans‐LO). …
Number of citations: 12 onlinelibrary.wiley.com
SS Marine, J Clemons - Journal of chromatographic science, 2003 - academic.oup.com
Limonene is a common component found in consumer goods ranging from beverages to cleaning compounds. Limonene oxidation products, however, have a less desirable flavor and …
Number of citations: 28 academic.oup.com
C Huang, C Bian, L Wang, W Zhou, Y Li, B Li - Microchemical Journal, 2022 - Elsevier
A simple, rapid and effective gas chromatography–mass spectrometry method was developed for the simultaneous determination of d-limonene and its oxidation products in some …
Number of citations: 4 www.sciencedirect.com
M Viuda-Martos, Y Ruiz-Navajas… - Journal of Essential …, 2009 - Taylor & Francis
Citrus oils are a complex mixture of more than a hundred components of differing chemical natures. The study of the physiologically active components of citrics and their contribution to …
Number of citations: 70 www.tandfonline.com
LJ Li, P Hong, ZD Jiang, YF Yang, XP Du, H Sun… - Food chemistry, 2018 - Elsevier
d-Limonene is a fragrant chemical that widely exists in aromatic products. Isotopic labelling of water molecules plus GC–MS and GC-PCI-Q-TOF analyses were used to investigate the …
Number of citations: 10 www.sciencedirect.com
L Salles, AF Nixon, NC Russell, R Clarke… - Tetrahedron …, 1999 - Elsevier
… The time course of the reaction for a 1:1:1.3 ratio of water:cis-limonene oxide:trans-limonene oxide is shown in Fig. 1. The reaction rate is very dependent upon the amount of water …
Number of citations: 22 www.sciencedirect.com
HS Song, M Sawamura, T Ito, A Ido… - Flavour and fragrance …, 2000 - Wiley Online Library
Daidai (Citrus aurantium L. var. cyathifera Y. Tanaka) peel oil was extracted by cold‐pressing. The flavour components of daidai were quantitatively determined using two internal …
Number of citations: 79 onlinelibrary.wiley.com
ZB Xu, J Qu - Chinese Journal of Chemistry, 2012 - Wiley Online Library
The efficient hydrolytic kinetic separation of trans/cis‐(R)‐(+)‐limonene oxides was realized in a 1:1 mixed solvent of water and 1,4‐dioxane without additional catalyst. Optically pure …
Number of citations: 6 onlinelibrary.wiley.com
M Osanloo, G Ghaznavi, A Abdollahi - Iranian journal of …, 2020 - ncbi.nlm.nih.gov
Materials and Methods: Ingredients of six medicinally important EOs, including Artemisia dracunculus, Anethum graveolens, Citrus limon, Citrus sinensis, Cinnamomum zeylanicum and …
Number of citations: 14 www.ncbi.nlm.nih.gov
PW Mayeku - 2006 - thesisbank.jhia.ac.ke
In this research work, the chemical composition of essential oil of Conyza newii (Compositae) from seven regions within Kenya has been determined. The efficacy of three modes of …
Number of citations: 1 thesisbank.jhia.ac.ke

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